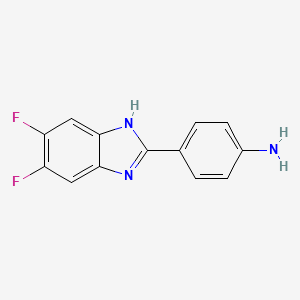

4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

Description

Properties

IUPAC Name |

4-(5,6-difluoro-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3/c14-9-5-11-12(6-10(9)15)18-13(17-11)7-1-3-8(16)4-2-7/h1-6H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDVSBYOTUYRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=CC(=C(C=C3N2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline typically involves the reaction of 5,6-difluoro-1H-benzimidazole with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, including the use of advanced catalytic systems and continuous flow processes.

Chemical Reactions Analysis

4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in Benzimidazole Derivatives

The following table compares key structural and physicochemical properties of 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline with analogous compounds:

Structural and Functional Insights

- Electronic Effects : Fluorine’s electronegativity in 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline enhances electron-withdrawing character compared to bromine or alkyl substituents. This may improve binding affinity in drug-receptor interactions or modulate charge transport in materials science .

- Synthetic Accessibility : Fluorinated benzimidazoles often require specialized fluorination reagents (e.g., Selectfluor), whereas brominated analogs can be synthesized via direct electrophilic substitution .

Research Findings and Challenges

- Synthesis Challenges : Introducing fluorine at specific benzimidazole positions requires precise control to avoid side reactions, as seen in the discontinued status of the target compound .

- Biological Activity: Preliminary studies suggest fluorinated benzimidazoles exhibit superior bioactivity compared to non-halogenated analogs, though toxicity profiles require further validation .

- Material Performance : The difluoro compound’s lower molecular weight (vs. brominated analogs) may improve solubility in polar solvents, a critical factor in thin-film device fabrication .

Biological Activity

4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline is a synthetic compound with notable potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure (C13H9F2N3), has been the subject of research due to its promising biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C13H9F2N3

- Molecular Weight : 245.23 g/mol

- CAS Number : 1153806-57-5

This compound features a benzodiazole moiety substituted with difluorophenyl and aniline groups, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline exhibits significant antimicrobial properties. A study focused on similar benzodiazole derivatives demonstrated their efficacy against various pathogens. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or protein function, similar to other compounds in this class.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Its mechanism may involve the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation. For instance, the interaction with proteins involved in cell cycle regulation has been suggested as a possible pathway through which this compound exerts its anticancer effects .

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity

A related study evaluated benzotriazole derivatives for antifungal activity against phytopathogenic fungi. Compounds similar to 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline showed broad-spectrum antifungal effects, with some exhibiting up to 10.8 times the potency of traditional antifungals like carbendazim against specific fungi such as Alternaria alternata and Curvularia lunata . This highlights the potential for developing new antifungal agents based on the benzodiazole scaffold.

The biological activity of 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline can be attributed to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Protein Interaction : It could disrupt protein-protein interactions that are crucial for cancer cell survival.

- Cell Cycle Regulation : By affecting pathways related to the cell cycle, it may induce apoptosis in cancer cells.

Q & A

Basic: What are the common synthetic routes for 4-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline, and what critical parameters influence yield?

The synthesis typically involves cyclocondensation of fluorinated benzodiazole precursors with aniline derivatives. A representative method (adapted from analogous compounds) includes:

-

Reaction setup : Refluxing a mixture of diamine intermediates (e.g., 5,6-difluoro-1,2-benzenediamine) with substituted aldehydes or imidoesters in ethanol/trifluoroethanol (1:1) under acidic conditions (e.g., glacial acetic acid) .

-

Key parameters :

Parameter Optimal Range Impact on Yield Solvent EtOH/TFE mix Precipitates product efficiently Temperature Reflux (~80°C) Ensures complete cyclization Reaction time 3–4 hours Avoids decomposition Acid catalyst 5–10 drops glacial acetic acid Accelerates imine formation -

Purification : Filtering the precipitate and washing with NH₄OH removes unreacted starting materials .

Basic: How is the structure of this compound confirmed using spectroscopic methods?

Multi-technique validation is critical:

- ¹H NMR : Look for aromatic proton signals split by fluorine coupling (e.g., δ 6.93–8.30 ppm for benzodiazole protons) and the -NH₂ resonance (δ ~7.84 ppm, brs) .

- ¹⁹F NMR : Two distinct fluorine signals (5- and 6-positions) with coupling constants J ~8–9 Hz .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 290.1 (calculated for C₁₂H₈F₂N₃).

- Elemental analysis : Match C, H, N percentages to theoretical values (e.g., C: 58.3%, H: 2.7%, N: 17.2%) .

Basic: What solubility and stability considerations are critical for handling this compound?

- Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and alcohols. Use ethanol for recrystallization .

- Stability :

Advanced: How do the 5,6-difluoro substituents on the benzodiazole ring modulate electronic properties and reactivity?

- Electron-withdrawing effect : Fluorine reduces electron density on the benzodiazole ring, lowering the basicity of the aniline -NH₂ group (pKa ~3.5 vs. ~4.6 for non-fluorinated analogs) .

- Impact on reactivity :

- Enhances electrophilic substitution resistance in the benzodiazole ring.

- Directs nucleophilic attack to the 4-position of the aniline moiety .

- Experimental validation : Use Hammett σ constants (σₘ for F = 0.34) to predict substituent effects on reaction rates .

Advanced: What challenges arise in crystallizing this compound for X-ray studies, and how can SHELX software address them?

- Challenges :

- Solutions with SHELXL :

Advanced: How can solvatochromic shifts in fluorescence be quantified for this compound?

-

Methodology :

- Prepare solutions in solvents of varying polarity (e.g., hexane, DMSO).

- Record UV-Vis/fluorescence spectra; calculate Stokes shifts (Δλ).

- Plot Δλ vs. solvent polarity parameters (e.g., ET(30)) to derive Lippert-Mataga plots .

-

Example data :

Solvent ET(30) (kcal/mol) λₑₓ (nm) λₑₘ (nm) Δλ (nm) Hexane 31.0 340 410 70 DMSO 45.1 365 480 115 Strong correlation (R² >0.95) indicates pronounced solvatochromism .

Advanced: How can data contradictions in fluorinated benzodiazolylaniline characterization be resolved?

- Common contradictions :

- Discrepancies between calculated and observed elemental analysis (e.g., due to hydrate formation).

- NMR vs. mass spec molecular weight mismatches (e.g., incomplete deuteration).

- Resolution strategies :

- Cross-validate with high-resolution mass spectrometry (HRMS).

- Perform thermogravimetric analysis (TGA) to detect solvent/hydrate loss.

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Advanced: What in vitro assays evaluate this compound’s bioactivity in drug discovery?

- Targeted assays :

- Enzyme inhibition : Screen against HCV NS5A (inspired by pibrentasvir’s benzodiazole core ).

- Cellular uptake : Use fluorescence microscopy if the compound exhibits intrinsic fluorescence .

- Protocol :

- Incubate with HEK293 cells (24–48 hrs).

- Quantify IC₅₀ via MTT assay.

- Confirm binding via surface plasmon resonance (SPR) or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.